5-Butoxy-2-chlorophenol
Description
5-Butoxy-2-chlorophenol (CAS: Not explicitly provided in evidence) is a substituted phenolic compound characterized by a chlorine atom at the 2-position and a butoxy group (-O(CH₂)₃CH₃) at the 5-position of the aromatic ring. This structure combines electron-withdrawing (chloro) and electron-donating (butoxy) substituents, which influence its physicochemical and biological properties. It is typically synthesized via nucleophilic substitution or alkylation reactions involving 2-chlorophenol derivatives.
Properties
IUPAC Name |
5-butoxy-2-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFAEJVAJIUQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-2-chlorophenol can be achieved through several methods. One common approach involves the alkylation of 2-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Butoxy-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-Butoxy-2-chlorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Butoxy-2-chlorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the butoxy and chlorine substituents can influence the compound’s lipophilicity and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on 5-Butoxy-2-chlorophenol and three analogous phenolic derivatives: 2-chlorophenol, 4-butoxyphenol, and 5-chloro-2-methoxyphenol. Key properties are summarized in Table 1.
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | 2-Chlorophenol | 4-Butoxyphenol | 5-Chloro-2-methoxyphenol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 200.65 | 128.56 | 180.24 | 172.61 |
| Melting Point (°C) | ~45–50* | 7–9 | 30–32 | 55–57 |
| Boiling Point (°C) | ~280* | 175 | 250 | 245 |
| Water Solubility (mg/L) | Low (~50)* | 28,000 | ~1,000 | ~800 |
| pKa | ~9.2* | 8.11 | 10.2 | 9.8 |
| LogP (Octanol-Water) | ~3.5* | 2.15 | 3.0 | 2.8 |
*Estimated values based on structural analogs and substituent effects.
Structural and Electronic Effects
- Substituent Position and Reactivity: The butoxy group in this compound increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methoxy in 5-chloro-2-methoxyphenol). This reduces water solubility but enhances membrane permeability. The chlorine at the 2-position deactivates the aromatic ring, making electrophilic substitutions less favorable than in 4-butoxyphenol, where the substituent is para to the hydroxyl group .
- Acidity (pKa): The electron-donating butoxy group raises the pKa of this compound (~9.2) relative to 2-chlorophenol (pKa 8.11), making it less acidic. In contrast, 4-butoxyphenol has a higher pKa (10.2) due to the para-substituent’s stronger electron-donating resonance effects.
Physicochemical Behavior
- Solubility and Lipophilicity: The bulky butoxy group significantly reduces water solubility compared to 2-chlorophenol. Its LogP (~3.5) indicates higher lipophilicity than analogs with smaller alkoxy groups, aligning with trends observed in alkylated phenols .
- Thermal Stability: The higher boiling point of this compound (~280°C) compared to 2-chlorophenol (175°C) reflects increased molecular weight and van der Waals interactions from the butoxy chain.
Limitations of Available Evidence
Data in this article are inferred from general chemical principles and trends among phenolic derivatives. Further experimental studies are needed to validate properties such as bioactivity and environmental behavior.
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